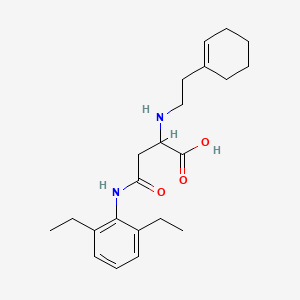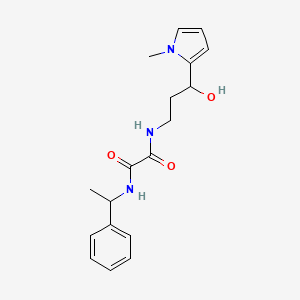
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide, also known as HPPH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can selectively destroy cancer cells. In
Mecanismo De Acción
The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves the generation of reactive oxygen species upon activation by light, which can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. However, it can accumulate in certain tissues, such as the skin and liver, which may limit its clinical use. This compound has also been shown to have a high affinity for tumor cells, which makes it an attractive candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in lab experiments is its ability to selectively target cancer cells, which can reduce the toxicity and side effects associated with traditional cancer treatments. However, this compound requires activation by light, which can limit its use in certain experimental settings. Additionally, the accumulation of this compound in certain tissues may affect the interpretation of experimental results.
Direcciones Futuras
Future research on N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could focus on improving its selectivity and reducing its accumulation in non-target tissues. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical settings. Other potential applications of this compound could include the treatment of infectious diseases and the development of diagnostic tools for cancer detection.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results as a photosensitizer for cancer treatment. Its mechanism of action involves the generation of reactive oxygen species upon activation by light, which can selectively destroy cancer cells. This compound has minimal toxicity and side effects but can accumulate in certain tissues, which may limit its clinical use. Future research on this compound could focus on improving its selectivity, reducing its accumulation in non-target tissues, and exploring its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves several steps, including the condensation of 2-methyl-1-pyrrol-2-yl-ethanone with 3-chloro-1-propanol, followed by the reaction of the resulting intermediate with oxalyl chloride to produce the oxalamide. The final step involves the reduction of the oxalamide with lithium aluminum hydride to yield this compound.
Aplicaciones Científicas De Investigación
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by the illumination of the affected area with light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively destroy cancer cells. This compound has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer, including head and neck, lung, prostate, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(14-7-4-3-5-8-14)20-18(24)17(23)19-11-10-16(22)15-9-6-12-21(15)2/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJGYAEGFVNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

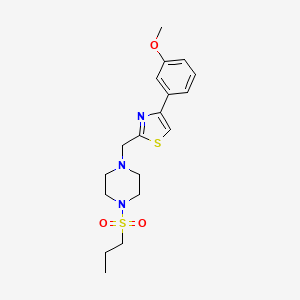
![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)
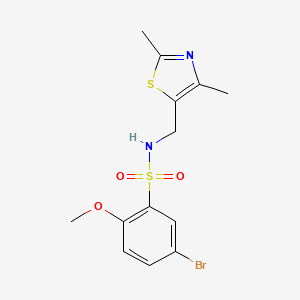
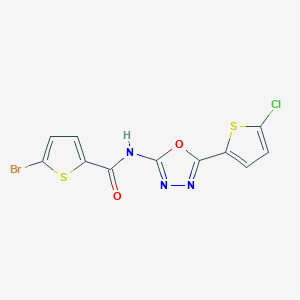

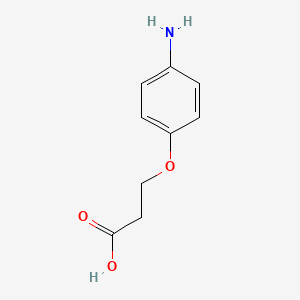
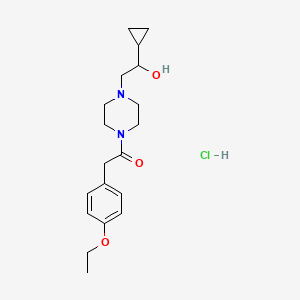
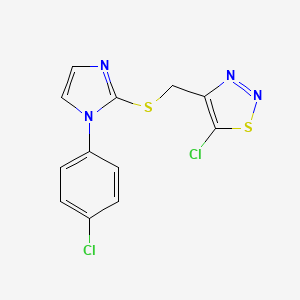
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)
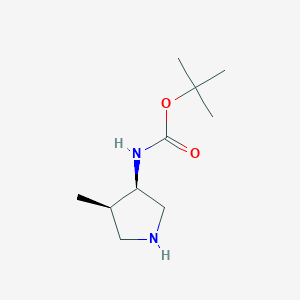


![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)
